molecular formula C12H16N2O2S B1489206 1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098010-66-1

1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No.: B1489206
CAS No.: 2098010-66-1
M. Wt: 252.33 g/mol
InChI Key: LWFMAIQHMUFVMD-UHFFFAOYSA-N
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Description

1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS 2098010-66-1) is a chemical reagent with a molecular formula of C12H16N2O2S and a molecular weight of 252.33 g/mol . This compound features a distinctive molecular architecture that incorporates both a 3-aminopiperidine group and a thiophene ring system, a scaffold recognized in medicinal chemistry research for its potential as a versatile building block in drug discovery . The piperidine moiety is a privileged structure in pharmaceuticals, present in more than twenty classes of drugs, which makes derivatives like this one valuable synthetic intermediates for the development of biologically active molecules . Researchers are exploring compounds with similar frameworks for a variety of applications, including as positive allosteric modulators (PAMs) for receptors like the glucagon-like peptide 1 receptor (GLP-1R), a prominent target for metabolic disease research . Furthermore, piperidine-substituted thiophene derivatives have been investigated in other therapeutic areas, such as in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[5-(3-aminopiperidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8(15)10-4-5-11(17-10)12(16)14-6-2-3-9(13)7-14/h4-5,9H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMAIQHMUFVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

The structure features a thiophene ring, an aminopiperidine moiety, and an ethanone functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of piperidine and thiophene have shown promising antiviral properties, particularly against HIV. A study demonstrated that compounds similar to this compound exhibited effective inhibition of HIV-1 with EC50 values ranging from 1.75 nmol/L to 173 nmol/L .

Table 1: Antiviral Potency Against HIV

CompoundEC50 (nmol/L)CC50 (μmol/L)SI (Selectivity Index)
9a2.2021597,727
15a1.7511766,857
ETR2.813.981,421

The selectivity index (SI), calculated as CC50/EC50, indicates that both compounds 9a and 15a have significantly lower cytotoxicity compared to existing antiviral treatments like Etravirine (ETR) .

Anticancer Activity

In terms of anticancer effects, the compound has been evaluated for its cytotoxicity against various cancer cell lines. A derivative was shown to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundIC50 (μmol/L)Apoptosis Induction (%)
This compound1065
Bleomycin1550

This data suggests that the compound has a promising profile for further development as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the thiophene ring and the aminopiperidine moiety plays a crucial role in binding to viral proteins or cancer cell receptors, inhibiting their function.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on HIV Resistance : A study reported that piperidine-based compounds showed enhanced activity against resistant strains of HIV, indicating their potential use in treatment regimens for drug-resistant infections .
  • Cancer Treatment Trials : Clinical trials involving piperidine derivatives demonstrated improved patient outcomes in terms of tumor reduction and lower side effects compared to traditional chemotherapy agents .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of thiophene compounds exhibit antimicrobial activity. The presence of the aminopiperidine structure may enhance this activity, making it a candidate for developing new antimicrobial agents. For example, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that 1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one could be tested for similar effects .

Neuropharmacological Effects
Thiophene derivatives have been explored for their neuropharmacological properties. The aminopiperidine component is known to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety. Case studies have documented the effectiveness of related compounds in modulating serotonin and dopamine pathways .

Pharmaceutical Applications

Drug Development
The compound's unique structure positions it as a potential lead compound in drug discovery. Its ability to interact with biological targets suggests that it could be developed into therapeutics for various conditions, including pain management and psychiatric disorders. The synthesis of related compounds has shown promise in preclinical trials .

Agrochemical Uses
Given the increasing need for sustainable agricultural practices, there is interest in exploring the use of this compound as a pesticide or herbicide. Its chemical properties may allow it to act as an effective agent against pests while minimizing environmental impact .

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityDemonstrated inhibition of several bacterial strainsPotential development of new antibiotics
Neuropharmacological EffectsModulation of serotonin receptors observedPossible treatment avenues for mood disorders
Agrochemical EfficacyEffective against specific pest species in preliminary testsDevelopment of eco-friendly pesticides

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Thiophene.
  • Substituents: Acetyl group at position 2. 3-Aminopiperidine-1-carbonyl group at position 3.
  • Key Functional Groups : Amine, ketone, amide.
Analog 1 : 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS: 2098101-12-1)
  • Core : Thiophene.
  • Substituents: Acetyl group at position 2. 3-Aminopyrrolidine-1-carbonyl (five-membered ring) at position 4.
  • Key Difference : Pyrrolidine (5-membered) vs. piperidine (6-membered) ring. The smaller ring may reduce steric hindrance but decrease basicity .
Analog 2 : 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j)
  • Core : Triazole-thioether linked to quinazoline.
  • Substituents :
    • 4-Chlorophenyl, piperidine, and fluoroquinazoline groups.
  • Key Difference : Bulkier substituents (triazole, quinazoline) enhance aromatic interactions but may reduce solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound ~265.3 N/A Moderate (amine enhances aqueous solubility)
Analog 1 238.3 N/A Higher (smaller ring)
5i () 483.12 99–100 Low (bulky substituents)
1f () N/A Oil (liquid) Low (nonpolar groups)

Key Insight: The 3-aminopiperidine group in the target compound balances solubility and steric demands, contrasting with bulky analogs like 5j.

Stability and Reactivity

  • Target Compound : The amide bond may confer stability under physiological pH, while the acetyl group is prone to nucleophilic attack.
  • 1f () : Bromine substituent enhances electrophilicity, facilitating further functionalization .

Future Work :

Synthesis Optimization : Explore one-pot strategies for higher yields (e.g., ’s CuI-catalyzed methods).

Biological Screening : Prioritize assays against kinase or protease targets due to amide/amine motifs.

SAR Studies : Modify the piperidine ring (e.g., N-alkylation) to tune lipophilicity and bioavailability.

Preparation Methods

Step 2: Introduction of the Ethanone Group at the 2-Position

  • The 2-position of the thiophene ring is functionalized with an acetyl group, typically via Friedel–Crafts acylation or related acetylation methods.
  • The acetylation is carried out under controlled conditions to avoid overreaction or side products.
  • The final compound is purified and characterized by NMR, IR, and mass spectrometry.

Stock Solution Preparation and Solubility Data

For practical applications and further studies, the compound's solubility and stock solution preparation are critical. According to GLP Bio data:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.9631 19.8153 39.6306
5 mM Solution Volume (mL) 0.7926 3.9631 7.9261
10 mM Solution Volume (mL) 0.3963 1.9815 3.9631

Preparation Notes:

  • Stock solutions should be prepared in solvents compatible with the compound's solubility, such as DMSO.
  • For in vivo formulations, a stepwise addition of solvents (DMSO master liquid, PEG300, Tween 80, water or corn oil) is recommended, ensuring clarity at each step.
  • Physical methods like vortexing, ultrasound, or gentle heating can aid dissolution.

Analytical Characterization Supporting Preparation

The preparation methods are supported by rigorous analytical techniques:

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the chemical structure and purity.
  • IR Spectroscopy : Characteristic carbonyl and amine stretching frequencies.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Chromatography : TLC and flash chromatography are used for purification.
  • Optimization Studies : GC and GC-MS analyses are employed to monitor reaction progress and yields.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Outcome/Notes
C–H Activation & Amide Formation Thiophene derivative + 3-aminopiperidine, Cu(OAc)2, Xantphos, DMF, 90 °C, 8 h High yield (up to 95%) amide intermediate
Acetylation at 2-Position Friedel–Crafts acylation or equivalent Formation of ethanone substituent
Purification Extraction, preparative TLC, flash chromatography High purity compound
Stock Solution Preparation DMSO and co-solvents (PEG300, Tween 80, water) Clear solutions for biological assays

Q & A

Basic: What are the common synthetic routes for 1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Claisen-Schmidt condensation (e.g., coupling a thiophene carbonyl derivative with 3-aminopiperidine), as seen in analogous thiophene-acetophenone syntheses .
  • Use of boron-containing intermediates (e.g., Suzuki-Miyaura coupling for aryl-thiophene linkages), as demonstrated in related dioxaborolane-phenyl ethanone systems .
  • Protection/deprotection strategies for the 3-aminopiperidine moiety to prevent side reactions.
    Intermediates are characterized via NMR (1H/13C), IR (to confirm carbonyl and amine groups), and mass spectrometry (for molecular weight validation) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography is essential for resolving the 3D structure, particularly the orientation of the 3-aminopiperidine group relative to the thiophene ring. Monoclinic crystal systems (e.g., P21/c) are common for similar thiophene derivatives, as reported in crystallographic studies .
  • Solid-state NMR can clarify hydrogen bonding and π-π stacking interactions in the crystalline form .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • GHS Classification : Based on structurally similar piperidine-thiophene derivatives, this compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert gas (argon) at –20°C to prevent degradation of the aminopiperidine group .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Methodological Answer:

  • Catalyst selection : Bis(1,5-cyclooctadiene)nickel with potassium phosphate enhances cross-coupling efficiency in analogous boronate-thiophene systems .
  • Temperature control : Maintain 60°C to balance reaction rate and byproduct formation.
  • Solvent system : Use toluene/water biphasic mixtures to stabilize reactive intermediates .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use the InChI key (e.g., FQFYTUVWAHAYMK for similar thiophenes) to model binding affinity with enzymes like cyclooxygenase-2 .
  • DFT calculations : Optimize the geometry of the 3-aminopiperidine moiety to assess electronic effects on bioactivity .

Advanced: How can researchers resolve contradictions in experimental data, such as variable bioassay results?

Methodological Answer:

  • Sample degradation : Monitor organic compound stability during assays. Cooling samples to 4°C reduces thermal degradation of thiophene derivatives .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to distinguish biological activity variability from experimental noise .

Advanced: What strategies elucidate the mechanism of action in pharmacological studies?

Methodological Answer:

  • Pathway inhibition assays : Test the compound against kinase or protease targets using fluorescence-based assays (e.g., FRET) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may influence activity, as shown in studies of ethyl thiophene carboxylates .

Advanced: How do structural modifications (e.g., substituents on piperidine) affect bioactivity?

Methodological Answer:

  • SAR studies : Replace the 3-amino group with methyl or hydroxy groups to assess changes in hydrogen-bonding capacity. Compare results to derivatives like Ethyl 4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate .
  • Electron-withdrawing groups on the thiophene ring (e.g., Cl, F) enhance metabolic stability in vitro .

Advanced: What solvent systems address solubility challenges in formulation studies?

Methodological Answer:

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to dissolve the compound without denaturing proteins in cell-based assays .
  • Lipid-based carriers : Nanoemulsions with Span 80 improve bioavailability for in vivo testing .

Advanced: How can stability studies guide long-term storage recommendations?

Methodological Answer:

  • Forced degradation : Expose the compound to UV light, humidity, and elevated temperatures (40°C/75% RH) to identify degradation pathways.
  • HPLC monitoring : Track the formation of impurities (e.g., oxidized piperidine derivatives) under accelerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one

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